8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule featuring a bicyclic tropane core (8-azabicyclo[3.2.1]octane) substituted with a 4-chlorophenylcyclopentanecarbonyl group at the 8-position and a 1,2,3-triazole ring at the 3-position. This scaffold is pharmacologically significant due to its structural resemblance to tropane alkaloids like cocaine, which are known for their dopamine transporter (DAT) inhibitory activity .
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O/c22-16-5-3-15(4-6-16)21(9-1-2-10-21)20(27)26-17-7-8-18(26)14-19(13-17)25-12-11-23-24-25/h3-6,11-12,17-19H,1-2,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPMCQCYJRQGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Construction of the Azabicyclo Octane Structure: This step often involves a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Attachment of the Chlorophenyl Cyclopentyl Methanone Moiety: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the methanone moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azabicyclo octane structure can enhance binding affinity through hydrophobic interactions. The chlorophenyl group can further modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Differences Among Analogs
*Calculated based on empirical formula.
Key Observations :
- The 1,2,3-triazole in the target compound differs from 1,2,4-triazole in , altering hydrogen-bonding networks and metabolic stability.
- RTI-336 (a DAT inhibitor in clinical trials) shares the 4-chlorophenyl group but replaces the triazole with a methylphenylisoxazole , highlighting divergent strategies for DAT affinity modulation .
Pharmacological Activity and Structure-Activity Relationships (SAR)
SAR Insights :
- The 4-chlorophenyl moiety in RTI-336 and the target compound is critical for DAT binding, as electron-withdrawing groups like chlorine enhance π-π stacking with aromatic residues in the transporter .
- Triazole substituents (1,2,3 vs. 1,2,4) influence metabolic stability; 1,2,3-triazoles are less prone to oxidative degradation compared to 1,2,4-triazoles .
- Sulfonyl and carbonyl groups at the 8-position (e.g., in and ) modulate solubility and blood-brain barrier permeability.
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
*Predicted using computational tools.
Activité Biologique
The compound 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : 8-azabicyclo[3.2.1]octane
- Substituents :
- A triazole moiety at the 3-position.
- A 4-chlorophenyl group attached via a cyclopentanecarbonyl linkage.
Biological Activity Overview
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant interactions with various biological targets, particularly monoamine transporters such as dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The following sections detail the findings related to the compound's biological activity.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that:
- The cyclopentanecarbonyl group enhances binding affinity to DAT, making it a critical component for activity.
- The triazole moiety contributes to improved selectivity and potency against SERT compared to other transporters.
Table 1: Summary of SAR Findings
| Compound Variant | Target | Binding Affinity | Selectivity |
|---|---|---|---|
| Base Compound | DAT | High | Moderate |
| With Cyclopentanecarbonyl | DAT | Very High | High |
| With Triazole | SERT | Moderate | High |
Pharmacological Studies
In vitro studies have shown that this compound exhibits:
- Inhibition of Monoamine Transporters : The compound demonstrates potent inhibition of DAT and SERT, with a notable selectivity for DAT over SERT.
Case Study: In Vitro Binding Affinity
A study conducted on various derivatives showed that the presence of the cyclopentanecarbonyl group significantly increased binding affinity at DAT, resulting in a more favorable pharmacological profile compared to traditional tropane derivatives.
Therapeutic Applications
Given its interaction with monoamine transporters, this compound may hold potential for treating conditions such as:
- Depression : By modulating serotonin levels through selective inhibition of SERT.
- Attention Deficit Hyperactivity Disorder (ADHD) : Through enhanced dopaminergic signaling via DAT inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
